2-Methyl-N-[2-(naphthalen-2-yl)ethyl]benzamide
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Overview
Description
2-Methyl-N-[2-(naphthalen-2-yl)ethyl]benzamide is an organic compound belonging to the class of naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. This specific compound is characterized by the presence of a benzamide group attached to a naphthalene ring via a 2-methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[2-(naphthalen-2-yl)ethyl]benzamide typically involves the reaction of 2-methylbenzoic acid with 2-(naphthalen-2-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N,N-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[2-(naphthalen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-N-[2-(naphthalen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-N-[2-(naphthalen-2-yl)ethyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-methyl-N-(1-naphthalen-1-yl-ethyl)-butyramide
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
Uniqueness
2-Methyl-N-[2-(naphthalen-2-yl)ethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide group with a naphthalene ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1093070-10-0 |
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Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-methyl-N-(2-naphthalen-2-ylethyl)benzamide |
InChI |
InChI=1S/C20H19NO/c1-15-6-2-5-9-19(15)20(22)21-13-12-16-10-11-17-7-3-4-8-18(17)14-16/h2-11,14H,12-13H2,1H3,(H,21,22) |
InChI Key |
XXHUQNRWLRUTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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